(E)-N-(4-morpholinophenyl)-3-(4-propoxyphenyl)acrylamide
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Overview
Description
(E)-N-(4-morpholinophenyl)-3-(4-propoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides It features a morpholine ring attached to a phenyl group, which is further connected to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-morpholinophenyl)-3-(4-propoxyphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-morpholinophenylamine and 4-propoxybenzaldehyde.
Formation of Schiff Base: The 4-morpholinophenylamine reacts with 4-propoxybenzaldehyde under acidic conditions to form a Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Acrylamide Formation: The amine is reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-morpholinophenyl)-3-(4-propoxyphenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the phenyl rings.
Scientific Research Applications
(E)-N-(4-morpholinophenyl)-3-(4-propoxyphenyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Organic Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-N-(4-morpholinophenyl)-3-(4-propoxyphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-morpholinophenyl)-3-(4-methoxyphenyl)acrylamide
- (E)-N-(4-morpholinophenyl)-3-(4-ethoxyphenyl)acrylamide
- (E)-N-(4-morpholinophenyl)-3-(4-butoxyphenyl)acrylamide
Uniqueness
(E)-N-(4-morpholinophenyl)-3-(4-propoxyphenyl)acrylamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkoxy groups.
Properties
IUPAC Name |
(E)-N-(4-morpholin-4-ylphenyl)-3-(4-propoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-2-15-27-21-10-3-18(4-11-21)5-12-22(25)23-19-6-8-20(9-7-19)24-13-16-26-17-14-24/h3-12H,2,13-17H2,1H3,(H,23,25)/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDYFHLCNOCBGA-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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